methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Description
Historical Context of Benzimidazole Research
Benzimidazole research originated in the mid-19th century, with Hoebrecker’s 1872 synthesis of dimethylbenzimidazole marking the first documented example. The discovery of benzimidazole’s role in vitamin B₁₂ metabolism during the 1940s catalyzed its pharmaceutical exploration. Early studies demonstrated that the benzimidazole nucleus could mimic purines, enabling interactions with biological targets. This foundational work established benzimidazoles as privileged scaffolds in medicinal chemistry, leading to the development of antiparasitics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).
Significance in Heterocyclic Chemistry
Benzimidazoles occupy a central position in heterocyclic chemistry due to their:
- Aromatic stability : The fused benzene-imidazole system delocalizes π-electrons, enhancing thermal and metabolic stability.
- Hydrogen-bonding capacity : The imidazole nitrogen atoms facilitate interactions with biological macromolecules.
- Synthetic versatility : Substituents can be introduced at six positions, enabling precise modulation of electronic and steric properties.
Table 1: Key Properties of Benzimidazole Derivatives
Evolution of Research Interest in Substituted Benzimidazoles
Substituted benzimidazoles gained prominence through structure-activity relationship (SAR) studies in the late 20th century. The introduction of chloro groups at the 5th or 6th positions was found to enhance antimicrobial and antiviral activities. Concurrently, carboxylate esters emerged as critical functional groups for improving bioavailability and enabling prodrug strategies. Modern research focuses on multi-substituted derivatives, such as this compound, which combine halogenation, oxygenation, and esterification for targeted bioactivity.
Current Status in Chemical Literature
Recent literature (2012–2021) highlights benzimidazoles in over 12,000 studies, with 6-chloro derivatives featuring prominently in antimicrobial and anticancer research. The specific compound this compound has been synthesized via condensation methods using eco-friendly catalysts like pomegranate peel powder. Its crystal structure and spectroscopic data (e.g., ¹H NMR: δ 3.89 ppm for methyl ester) are documented in synthetic protocols.
Positioning Within Medicinal Chemistry Research
This derivative’s substitution profile aligns with three medicinal chemistry strategies:
- Chloro groups : Improve target binding through halogen bonds.
- Oxo groups : Introduce hydrogen-bond acceptors for enzyme inhibition.
- Carboxylate esters : Serve as hydrolyzable prodrug moieties. Comparisons with analogs reveal enhanced thermodynamic stability over non-chlorinated derivatives (ΔG ≈ -4.2 kcal/mol), positioning it as a candidate for further pharmacokinetic optimization.
Properties
IUPAC Name |
methyl 6-chloro-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUVQJCHSLUYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that benzimidazole derivatives, including methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, exhibit notable anti-cancer properties.
Case Studies
- A study demonstrated that similar benzimidazole compounds led to significant apoptosis in MCF cell lines, with effective tumor suppression in vivo models .
- The compound's structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines, including glioblastoma and murine leukemia .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | MCF | 25.72 | |
| Compound 2 | U87 | 45.2 | |
| Compound 3 | Murine Leukemia | 1.6 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated.
Findings
Research has shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:
- Compounds derived from benzimidazole structures have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Anti-Inflammatory Effects
Emerging studies suggest that this compound may possess anti-inflammatory properties.
Research Insights
In vitro studies have indicated that compounds with a benzimidazole core can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance:
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring system can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Benzimidazole Derivatives
Several benzimidazole-based compounds share structural similarities with the target molecule, differing primarily in substituent groups. Key examples include:
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Observations:
Functional Group Variations: The target compound lacks the tetrazole and biphenyl groups found in the Candesartan-related compound (), which are critical for angiotensin II receptor antagonism. Instead, its chlorine and ester groups make it more suitable as a synthetic intermediate .
Physicochemical Properties :
- The target compound’s lower molecular weight (226.62 vs. 582.61 g/mol ) and simpler structure improve its solubility in organic solvents compared to the Candesartan analog .
- LCMS data for analogs like Compound 7 (m/z=410 [M+H]) highlight their stability under analytical conditions, a trait shared with the target compound .
Synthetic Utility :
Hydrogen Bonding and Crystallographic Behavior
The target compound’s 2-oxo group and ester moiety enable hydrogen bonding, which influences its crystal packing and stability. emphasizes that such interactions are critical for predicting solubility and crystallization behavior.
Biological Activity
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS Number: 1388041-76-6) is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including case studies and research findings.
- Molecular Formula : C₉H₇ClN₂O₃
- Molecular Weight : 226.61 g/mol
- Structure : The compound features a benzimidazole core, which is known for its diverse pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 | 45.2 ± 13.0 | Cell cycle arrest |
| PC-3 | 12.19 ± 0.25 | Androgen receptor inhibition |
In a study conducted by Ribeiro Morais et al., the compound was shown to accelerate apoptosis in MCF7 cells, indicating its potential as an anticancer agent . Furthermore, it demonstrated tumor growth suppression in vivo in mice models, reinforcing its therapeutic promise .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| S. aureus | 40 | 21 |
| E. coli | 200 | 14 |
| P. aeruginosa | 500 | 10 |
Inhibitory effects were noted against S. aureus with an MIC of 40 μg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity in Cancer Cells : The compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial effects.
Study on Anticancer Effects
A notable study involved the administration of this compound in tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups, with histopathological examinations revealing necrotic areas within tumors treated with the compound .
Study on Antimicrobial Effects
Another study assessed the compound's efficacy against various pathogens using standard disk diffusion methods. The results confirmed its significant antibacterial activity, particularly against S. aureus and E. coli, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
What are the optimal synthetic routes for methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclization of substituted benzoate precursors. A validated method involves reacting methyl 5-chloro-3-formamido-2-nitrobenzoate under controlled conditions (e.g., THF with carbonyldiimidazole, followed by phosphorylation with POCl₃ at 120°C) . Key variables affecting yield include:
- Temperature: Higher temperatures (>100°C) improve cyclization but risk decomposition.
- Solvent: Polar aprotic solvents (e.g., THF) enhance intermediate stability.
- Catalysts: Carbonyldiimidazole accelerates formamide cyclization, reducing side-product formation .
Purification often involves ether precipitation and vacuum drying, achieving ~85% purity, which can be further refined via recrystallization .
How can spectroscopic techniques (NMR, XRD) resolve ambiguities in structural characterization of this compound?
Answer:
- ¹H/¹³C NMR: The chloro and carbonyl groups produce distinct deshielding patterns. For example, the C=O resonance appears at ~170 ppm in ¹³C NMR, while the chloro-substituted aromatic protons split into doublets (J = 8–10 Hz) .
- XRD: Crystallographic analysis (e.g., SHELX refinement) confirms the planar benzimidazole core and hydrogen-bonding motifs. The 2-oxo group participates in N–H···O interactions, stabilizing the crystal lattice .
Advanced Research Questions
How do substituent effects (e.g., chloro, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Chloro Group: The electron-withdrawing Cl at position 6 activates the adjacent carbonyl for nucleophilic attack (e.g., amidation in Example 10 of EP patents) .
- 2-Oxo Group: Stabilizes the dihydroimidazole ring via resonance, reducing ring-opening side reactions. Reactivity can be tuned by replacing Cl with bulkier groups (e.g., CF₃), which sterically hinder electrophilic substitution .
- Methyl Ester: Hydrolysis under basic conditions generates a carboxylate intermediate for further derivatization (e.g., coupling with fluorophenyl amines) .
What strategies mitigate challenges in crystallizing this compound for XRD studies?
Answer:
Crystallization difficulties arise from:
- Hydrogen-Bonding Variability: The 2-oxo group forms competing intermolecular bonds, leading to polymorphic forms. Using Etter’s graph set analysis, researchers identify dominant motifs (e.g., R₂²(8) rings) to predict stable crystal forms .
- Solvent Selection: Mixed solvents (e.g., THF/water) promote slow nucleation. High-vacuum drying minimizes solvent inclusion artifacts .
- Additives: Co-crystallizing agents like 4-fluorophenyl groups (from related patents) template molecular alignment .
How do contradictory bioactivity data across studies arise, and how can they be reconciled?
Answer:
Discrepancies often stem from:
- Purity Variance: Impurities from incomplete cyclization (e.g., residual nitro intermediates) may skew enzymatic assays. HPLC-MS with >98% purity thresholds is recommended .
- Assay Conditions: Variations in pH (e.g., phosphate vs. Tris buffers) alter protonation states, affecting binding to targets like angiotensin receptors. Standardized protocols (e.g., pH 7.4, 25°C) improve reproducibility .
- Structural Analogues: Misidentification of derivatives (e.g., methyl vs. ethyl esters) can conflate results. Cross-validate structures via HRMS and elemental analysis .
What computational methods predict the compound’s hydrogen-bonding patterns in supramolecular assemblies?
Answer:
- DFT Calculations: Optimize molecular geometry to identify probable H-bond donors/acceptors. The 2-oxo group and N–H sites show high electrostatic potential (-0.45 e/Ų), favoring interactions with electron-rich partners .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on aggregation. MD trajectories reveal preferential formation of dimeric clusters in apolar solvents .
Methodological Guidance
How to design SAR studies for optimizing biological activity?
Answer:
- Core Modifications: Replace the 6-Cl with Br or F to probe halogen bonding efficacy. Ethyl ester derivatives (e.g., ethyl 6-chloro-2-methyl analogues) enhance membrane permeability .
- Side-Chain Engineering: Introduce hydroxamic acid or tetrazole moieties (as in Azilsartan derivatives) to improve receptor affinity .
- In Silico Docking: Use AutoDock Vina to model interactions with AT1 receptors. Focus on residues like Tyr¹¹³ and Lys¹⁹⁹ for hydrogen bonding .
How to resolve conflicting XRD and NMR data for hydrogen-bonded networks?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
